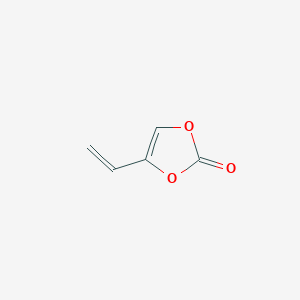

4-Ethenyl-2H-1,3-dioxol-2-one

Description

Overview of 1,3-Dioxol-2-one Ring Systems

The 1,3-dioxol-2-one ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions and a carbonyl group at the 2-position. ontosight.ai This structural arrangement is a key feature of compounds like 4-ethenyl-2H-1,3-dioxol-2-one. The reactivity of this ring system is influenced by the substituents attached to it. For instance, the presence of an octyl group enhances its hydrophobic properties. These compounds can be synthesized through various methods, including the reaction of diols with carbonyl compounds in the presence of an acid catalyst.

The 1,3-dioxol-2-one ring system is fundamental to a class of compounds known as dioxolones. ontosight.ai These structures are integral to various chemical reactions and have been explored for their potential biological applications. ontosight.ai The stability and reactivity of the dioxolane ring, combined with the functionality of its substituents, make it a valuable scaffold in medicinal chemistry and materials science. smolecule.com

Significance of Unsaturated Cyclic Carbonates in Organic Synthesis and Polymer Science

Unsaturated cyclic carbonates are of great interest in both academic and industrial research. rsc.orgresearchgate.net They are particularly valuable as monomers because they possess at least two reactive sites: the double bond, which can participate in polymerization, and the cyclic carbonate group, which can undergo further reactions like cross-linking. rsc.org This dual reactivity allows for the synthesis of functional polymers with tailored properties. rsc.orgresearchgate.net

In organic synthesis, unsaturated cyclic carbonates like vinylene carbonate and its derivatives are versatile synthons. sioc-journal.cn They can act as dienophiles in Diels-Alder reactions, providing a pathway to complex cyclic molecules. ucla.edu Furthermore, they have been employed in transition metal-catalyzed reactions, serving as surrogates for other functional groups and enabling the construction of intricate molecular architectures. sioc-journal.cn The ability of the cyclic carbonate group to react with amines to form hydroxyurethanes is a key reaction in the production of non-isocyanate polyurethanes (NIPUs), a greener alternative to traditional polyurethanes. researchgate.net

The polymerization of unsaturated cyclic carbonates can be initiated by radical initiators, leading to the formation of polymers with the cyclic carbonate functionality intact. wikipedia.org These polymers have potential applications in various fields, including as solid polymer electrolytes for lithium-ion batteries and for the immobilization of enzymes. researchgate.net

Structural Peculiarities of this compound within the Vinylene Carbonate Family

This compound, also known as vinyl ethylene (B1197577) carbonate, is a derivative of the simplest unsaturated cyclic carbonate, vinylene carbonate (1,3-dioxol-2-one). wikipedia.orgnih.gov While vinylene carbonate has a double bond within the five-membered ring, this compound features a vinyl (ethenyl) group attached to the 4-position of the saturated 1,3-dioxolan-2-one ring. nih.gov This structural distinction is crucial as it positions the double bond outside the ring, influencing its reactivity in polymerization and other chemical transformations.

The presence of the exocyclic double bond in this compound makes it a valuable monomer for producing polymers with pendant cyclic carbonate groups. This is in contrast to the polymerization of vinylene carbonate, which results in a polymer with the carbonate group as part of the polymer backbone. wikipedia.org The pendant cyclic carbonate groups in polymers derived from this compound are readily accessible for post-polymerization modifications.

Research Landscape and Emerging Directions for Substituted Vinylene Carbonates

The research landscape for substituted vinylene carbonates is dynamic and expanding. wiley.com A significant area of focus is the development of new and efficient synthetic methods. thieme-connect.comthieme-connect.com For example, silver-catalyzed reactions have been shown to be effective for synthesizing vinylene carbonate derivatives from secondary propargylic alcohols and carbon dioxide under mild conditions. thieme-connect.comthieme-connect.com Organocatalytic methods are also being explored for the synthesis of substituted vinylene carbonates from benzoins, acyloins, and aromatic aldehydes. wiley.comresearchgate.net These methods offer advantages such as being solvent-free and utilizing recoverable and recyclable catalysts. wiley.com

Emerging research directions include the use of substituted vinylene carbonates in the development of advanced materials. For instance, they are being investigated as electrolyte additives to improve the performance of lithium-ion batteries. thieme-connect.comrsc.org In polymer chemistry, there is a growing interest in creating functional and recyclable polycarbonates from highly reactive cyclic carbonates with fused ring structures. mdpi.com The development of organocatalytic routes for the isomerization of exo-vinylene carbonates to the more thermodynamically stable endo-vinylene carbonates is also a promising area of investigation. researchgate.net

Structure

3D Structure

Properties

CAS No. |

866552-04-7 |

|---|---|

Molecular Formula |

C5H4O3 |

Molecular Weight |

112.08 g/mol |

IUPAC Name |

4-ethenyl-1,3-dioxol-2-one |

InChI |

InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h2-3H,1H2 |

InChI Key |

CANNDADZLNCIIA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=COC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenyl 2h 1,3 Dioxol 2 One

Strategies for the Construction of the 2H-1,3-Dioxol-2-one Core

The formation of the five-membered cyclic carbonate ring is a critical step in the synthesis of 4-ethenyl-2H-1,3-dioxol-2-one. Several classical and modern organic chemistry methods can be applied to construct this heterocyclic core.

Cyclocarbonylation Approaches

Cyclocarbonylation, the addition of a carbonyl group to a molecule to form a cyclic structure, is a direct method for synthesizing cyclic carbonates. A prominent example of this approach is the reaction of an epoxide with carbon dioxide. For the synthesis of a precursor to this compound, 3,4-epoxy-1-butene would be the logical starting material. This reaction is typically catalyzed by a variety of catalysts, including metal-organic frameworks (MOFs). google.com The process involves the ring-opening of the epoxide by a catalyst and subsequent insertion of CO2 to form the five-membered ring.

Table 1: Examples of Catalysts for Cyclocarbonylation of Epoxides

| Catalyst Type | Specific Examples | Reference |

| Metal-Organic Frameworks (MOFs) | Aluminum terephthalate, Copper benzene-1,3,5-tricarboxylate | google.com |

| Homogeneous Catalysts | KOH, K2CO3, NaOH | google.com |

This method is highly atom-economical, utilizing carbon dioxide as a readily available and environmentally benign C1 source.

Transesterification Pathways with Substituted Diols and Carbonate Sources

Transesterification is a widely employed and versatile method for the synthesis of cyclic carbonates. This pathway involves the reaction of a diol with a carbonate source, such as dimethyl carbonate (DMC) or diethyl carbonate, typically in the presence of a catalyst. beilstein-journals.org For the specific synthesis of this compound, the key precursor is but-3-ene-1,2-diol.

The reaction proceeds by the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the carbonate source, leading to the elimination of a simple alcohol (e.g., methanol (B129727) or ethanol) and the formation of the cyclic carbonate. A range of catalysts, including basic, acidic, and organometallic compounds, can facilitate this transformation. mdpi.com Ionic liquids have also emerged as effective catalysts for this reaction. beilstein-journals.org A notable bio-based strategy involves the conversion of erythritol (B158007) to 3-butene-1,2-diol, which is then directly carbonated to yield 4-vinyl-1,3-dioxolan-2-one (B1349326) (an alternative name for the target compound). researchgate.net

Table 2: Research Findings on Transesterification for Cyclic Carbonate Synthesis

| Diol | Carbonate Source | Catalyst | Key Findings | Reference |

| 1,2-diols | Dimethyl Carbonate (DMC) | Organocatalysts (e.g., DBU) | Highly selective formation of the corresponding cyclic carbonates. | researchgate.net |

| Glycerol (B35011) | Dimethyl Carbonate (DMC) | 1-n-butyl-3-methylimidazolium-2-carboxylate | Quantitative yield of glycerol carbonate in 30 minutes at 74°C. | beilstein-journals.org |

| 1,2-Butanediol | Dimethyl Carbonate (DMC) | Not specified | Reaction network and kinetic modeling have been studied. | researchgate.net |

This pathway is advantageous due to the availability of various diols and carbonate sources, allowing for flexibility in substrate scope and reaction conditions.

Dehydrohalogenation Routes for Halogenated Precursors

Dehydrohalogenation is a classic elimination reaction that forms a double bond by removing a hydrogen and a halogen atom from adjacent carbons, typically promoted by a base. doubtnut.comquizlet.com In the context of forming the 2H-1,3-dioxol-2-one core, this strategy would involve the synthesis of a saturated 4,5-dihalo-1,3-dioxolan-2-one precursor, followed by a double dehydrohalogenation to introduce the double bond within the ring.

Alternatively, a more plausible route involves the dehydrohalogenation of a monohalogenated precursor where the double bond is formed exocyclic to the ring, which is more relevant to the introduction of the ethenyl moiety. However, for the core construction, one could envision a pathway starting from a halogenated diol which is first carbonated and then subjected to dehydrohalogenation. For instance, a 4-(1-haloethyl)-1,3-dioxolan-2-one could potentially be dehydrohalogenated to form the target molecule. The existence of related halogenated dioxolones like 4-(chloromethyl)-5-methyl-2H-1,3-dioxol-2-one suggests that such precursors are synthetically accessible. epa.govnih.gov

Introduction of the Ethenyl Moiety at the C-4 Position

The installation of the vinyl group is a defining step in the synthesis of this compound. This can be achieved either by starting with a vinyl-containing precursor, as in the transesterification of but-3-ene-1,2-diol, or by forming the vinyl group on a pre-existing dioxolone ring.

Palladium-Catalyzed Coupling Reactions for Vinyl Group Installation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the introduction of vinyl groups. semanticscholar.org A general strategy would involve a 2H-1,3-dioxol-2-one precursor bearing a leaving group (e.g., a halide or triflate) at the C-4 position. This precursor could then be coupled with a vinylating agent, such as vinyltributyltin (in a Stille coupling) or vinylboronic acid (in a Suzuki coupling), in the presence of a palladium catalyst.

While direct palladium-catalyzed vinylation of the 2H-1,3-dioxol-2-one ring has not been extensively reported, related palladium-catalyzed reactions involving vinyl-substituted oxygen heterocycles are known, suggesting the feasibility of this approach. nih.govarkat-usa.org For instance, palladium-catalyzed transvinylation of vinyl esters is a known process. google.com

Wittig or Horner-Wadsworth-Emmons Olefination Strategies on Precursors

Olefination reactions provide a reliable method for converting carbonyl compounds into alkenes. This strategy would require a precursor such as 2-oxo-2H-1,3-dioxole-4-carbaldehyde.

The Wittig reaction employs a phosphonium (B103445) ylide (a Wittig reagent) to react with an aldehyde or ketone, forming an alkene and a phosphine (B1218219) oxide as a byproduct. masterorganicchemistry.comlumenlearning.comwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct simplifies purification. nrochemistry.comalfa-chemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |

| Reactivity | Reacts with aldehydes and ketones | Generally more nucleophilic, reacts with a wider range of aldehydes and ketones |

| Stereoselectivity | Dependent on ylide stability (stabilized ylides give E-alkenes, non-stabilized give Z-alkenes) | Generally high (E)-selectivity |

To synthesize this compound via this route, the key intermediate, 2-oxo-2H-1,3-dioxole-4-carbaldehyde, would be reacted with methylenetriphenylphosphorane (B3051586) (for the Wittig reaction) or a corresponding phosphonate (B1237965) ylide (for the HWE reaction).

Direct Substitution Reactions on Functionalized Dioxolones

The introduction of the ethenyl group onto a pre-existing 2H-1,3-dioxol-2-one scaffold represents a key synthetic strategy. This approach typically involves the use of a functionalized dioxolone, such as a halogenated or sulfonylated derivative, which can undergo a cross-coupling reaction with an ethenyl-containing organometallic reagent.

A plausible pathway involves the Stille or Suzuki-Miyaura cross-coupling reaction. For this, a precursor like 4-bromo-2H-1,3-dioxol-2-one or 4-((trifluoromethyl)sulfonyl)oxy)-2H-1,3-dioxol-2-one would be required. The ethenyl group could then be introduced using tributyl(vinyl)stannane (in a Stille coupling) or vinylboronic acid (in a Suzuki coupling), respectively. These reactions are typically catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable ligand and base.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Dioxolone Substrate | Ethenyl Source | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| Stille | 4-Bromo-2H-1,3-dioxol-2-one | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene |

| Suzuki | 4-Triflyloxy-2H-1,3-dioxol-2-one | Vinylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O |

The efficiency of these reactions is contingent on the stability of the dioxolone ring under the reaction conditions and the reactivity of the chosen functional group. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and minimizing side reactions.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a specific enantiomer is required. This can be accomplished through various asymmetric strategies, including the use of chiral auxiliaries or the asymmetric introduction of the ethenyl substituent.

Chiral Auxiliaries and Catalysts in Dioxolone Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenter at the C4 position. wikipedia.org

One approach involves starting with a chiral diol, which can be cyclized to form the dioxolone ring. For instance, a chiral 1,2-diol can react with phosgene (B1210022) or a phosgene equivalent to form a chiral cyclic carbonate. The challenge lies in synthesizing the appropriately substituted chiral diol precursor that allows for the subsequent introduction or presence of the ethenyl group.

Alternatively, chiral catalysts can be employed in the formation of the dioxolone ring itself. For example, the asymmetric cycloaddition of carbon dioxide to a suitable unsaturated epoxide, catalyzed by a chiral metal complex (e.g., Salen-Co or Salen-Cr complexes), could potentially generate the chiral this compound directly.

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary Type | Example | Typical Application | Removal Condition |

|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Asymmetric alkylations, aldol (B89426) reactions | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) |

| Camphorsultams | Oppolzer's Camphorsultam | Asymmetric Diels-Alder, alkylations | Hydrolysis (LiOH/H₂O₂) |

| Pyrrolidines | SAMP/RAMP | Asymmetric alkylation of aldehydes/ketones | Ozonolysis, acid hydrolysis |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation for chiral carboxylic acids | Acid cleavage |

Data sourced from multiple references on asymmetric synthesis. wikipedia.orgscielo.org.mxresearchgate.net

Asymmetric Introduction of the Ethenyl Substituent

This strategy focuses on creating the chiral center during the installation of the ethenyl group. A potential route is the asymmetric vinylation of a prochiral precursor. For example, a 1,3-dioxolan-2-one with a formyl group at the C4 position could undergo an asymmetric addition of a vinyl nucleophile.

This can be achieved using chiral reagents or catalysts. For instance, the addition of vinylmagnesium bromide could be mediated by a chiral ligand, or a chiral vinylzinc reagent could be used. Another advanced method is the asymmetric transfer vinylation using a vinylboronate ester in the presence of a chiral rhodium or iridium catalyst. The success of this approach depends heavily on the facial selectivity induced by the chiral catalyst or ligand, leading to the preferential formation of one enantiomer.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction parameters and selecting the appropriate catalyst are paramount for developing an efficient, scalable, and sustainable synthesis of this compound. Both homogeneous and heterogeneous catalysis offer distinct advantages.

Homogeneous Catalysis for Efficient Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. mdpi.com For the synthesis of cyclic carbonates like this compound, ruthenium-based molecular catalysts have shown promise in the transformation of diols. rwth-aachen.de For instance, a [Ru(triphos)(tmm)] catalyst can be used for the formation of 1,3-dioxolanes from diols. rwth-aachen.de

In the context of cross-coupling reactions to introduce the ethenyl group, a wide array of soluble palladium, nickel, or copper catalysts can be employed. The optimization process involves screening different metal precursors, ligands, bases, and solvents to maximize the reaction yield and turnover number of the catalyst.

Table 3: Comparison of Homogeneous Catalyst Systems for a Hypothetical Suzuki Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 75 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 88 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 70 | 92 |

This table represents typical conditions and outcomes for Suzuki reactions and is for illustrative purposes.

Heterogeneous Catalysis and Supported Reagents

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability. chemiitkgp-mcdaslab.com This is particularly beneficial for large-scale industrial processes.

For the formation of the dioxolone ring via CO₂ cycloaddition, various heterogeneous catalysts can be utilized. These include metal-organic frameworks (MOFs), zeolites, and functionalized polymers. chemiitkgp-mcdaslab.comresearchgate.net For example, zeolite-encapsulated metal complexes have been used to catalyze the reaction of epoxides with carbonyl compounds to form 1,3-dioxolanes. researchgate.net Similarly, MOFs with Lewis acidic sites can effectively catalyze the fixation of CO₂ into cyclic carbonates. chemiitkgp-mcdaslab.com

Supported reagents, where a reactive species is immobilized on a solid support (e.g., silica, polymer resin), can also be used. For instance, a supported palladium catalyst could be employed for cross-coupling reactions, simplifying product purification by simple filtration of the catalyst.

Table 4: Examples of Heterogeneous Catalysts for Cyclic Carbonate Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | ZIF-8, UiO-66 | High surface area, tunable porosity, active metal sites |

| Zeolites | Zeolite Y, ZSM-5 | Shape selectivity, thermal stability, acidic/basic sites |

| Supported Metal Catalysts | Pd on Carbon (Pd/C) | Easy recovery, reusability, suitable for hydrogenations/couplings |

| Functionalized Polymers | Amberlyst resins | Can be functionalized with acidic, basic, or catalytic groups |

This table provides general examples of heterogeneous catalyst classes.

Solvent Effects and Reaction Kinetics in the Synthesis of this compound

The synthesis of this compound, also known as 4-vinyl-1,3-dioxolan-2-one, is achieved through the catalyzed cycloaddition of carbon dioxide (CO₂) to 3,4-epoxy-1-butene. researchgate.net The efficiency and rate of this transformation are significantly influenced by the reaction medium and the inherent kinetics of the process. While detailed kinetic studies specifically for this compound are not extensively documented in publicly available literature, a thorough understanding can be derived from the broader principles governing the cycloaddition of CO₂ to epoxides.

Solvent Effects

The choice of solvent, or the decision to proceed without one, is a critical parameter in the synthesis of cyclic carbonates. The solvent can impact catalyst solubility, reactant concentration, and even the catalytic activity itself.

Solvent-Free Conditions: A significant body of research for the synthesis of cyclic carbonates from epoxides and CO₂ focuses on solvent-free, or "neat," conditions. mdpi.com This approach is favored from a green chemistry perspective as it reduces waste and simplifies product purification. nih.gov In many catalytic systems, particularly those involving metal-organic frameworks (MOFs), the absence of a solvent leads to markedly improved catalytic activity. This is because solvent molecules can compete with the epoxide substrate for coordination to the active sites of the catalyst, thereby impeding the reaction. nih.gov

Use of Solvents: Despite the advantages of solvent-free reactions, certain catalytic systems necessitate a solvent to ensure homogeneity and facilitate the interaction between the catalyst and reactants. The polarity and coordinating ability of the solvent are crucial. For instance, in the synthesis of styrene (B11656) carbonate, N,N-dimethylformamide (DMF) has been shown to act as a good promoter for the reaction. mdpi.com Some studies have noted that certain amide-group solvents can enhance the reaction yield even at lower CO₂ pressures. mdpi.com However, other conventional solvents may fail to yield any product, highlighting the specific and sometimes complex role of the reaction medium.

The effect of different solvents on the cycloaddition of CO₂ to aziridines, a related reaction, shows that good conversions can be achieved in both polar and non-polar media, with exceptions like tetrahydrofuran (B95107) (THF) which may compete with the substrate for catalyst coordination. researchgate.net This underscores the need for careful solvent selection based on the specific catalyst employed.

Below is a table illustrating the effect of various solvents on the yield of 3-butyl-5-phenyl-1,3-oxazolidin-2-one from the corresponding aziridine (B145994) and CO₂, which provides insight into how solvents might behave in similar cycloaddition reactions.

| Solvent | Conversion (%) | Selectivity (%) | Yield (%) |

| Toluene | 91 | 92 | 84 |

| CH₂Cl₂ | 92 | 91 | 84 |

| CH₃CN | >99 | 91 | 91 |

| THF | 25 | 92 | 23 |

| Dioxane | 88 | 92 | 81 |

| Neat | 80 | 92 | 74 |

| Data adapted from a study on the synthesis of 1,3-oxazolidin-2-ones, a related class of compounds. The reaction was catalyzed by [TBA][FeBr₄] at room temperature under 1 atm of CO₂. researchgate.net |

Reaction Kinetics

The kinetics of the cycloaddition of CO₂ to epoxides are complex and depend on several factors, including CO₂ pressure, temperature, and the concentrations of the substrate, catalyst, and any co-catalyst.

The reaction mechanism generally involves the activation of the epoxide by a Lewis acidic site on the catalyst, followed by nucleophilic attack of a co-catalyst (often a halide ion) to open the epoxide ring. This intermediate then reacts with CO₂, which may also be activated by the catalyst, followed by an intramolecular ring-closing step to form the cyclic carbonate and regenerate the catalyst.

Influence of Reactant Concentration and Pressure: The reaction rate is dependent on the concentration of the epoxide. Kinetic studies on the reaction of 3,4-epoxy-1-butene with other nucleophiles have demonstrated second-order rate constants, suggesting a dependence on the concentration of both reactants. nih.gov For CO₂ cycloaddition, the pressure of CO₂ is a critical parameter. Higher pressures increase the concentration of CO₂ in the reaction phase, which generally accelerates the reaction rate. mdpi.com However, highly efficient modern catalysts are often designed to operate effectively at atmospheric pressure. mdpi.com

Temperature Dependence: The reaction rate typically increases with temperature. Optimal temperatures for the synthesis of cyclic carbonates using various catalysts are often reported in the range of 80-150 °C. mdpi.commdpi.com For example, a study using bifunctional niobium complexes for the cycloaddition of CO₂ to propylene (B89431) oxide identified an optimal temperature of 100 °C. mdpi.com

The table below presents kinetic data for the cycloaddition of propylene oxide and CO₂ using a bifunctional niobium catalyst, illustrating the influence of various reaction parameters.

| Entry | Temperature (°C) | Pressure (MPa) | Time (h) | Catalyst:Epoxide Ratio | Yield (%) |

| 1 | 80 | 1 | 2 | 1:100 | 85 |

| 2 | 100 | 1 | 2 | 1:100 | 96 |

| 3 | 120 | 1 | 2 | 1:100 | 95 |

| 4 | 100 | 0.5 | 2 | 1:100 | 88 |

| 5 | 100 | 2 | 2 | 1:100 | 97 |

| 6 | 100 | 1 | 1 | 1:100 | 78 |

| 7 | 100 | 1 | 3 | 1:100 | 96 |

| 8 | 100 | 1 | 2 | 1:200 | 82 |

| Data derived from a study on propylene carbonate synthesis, demonstrating typical parametric effects on reaction yield which correlate with reaction kinetics. mdpi.com |

These findings from analogous systems provide a foundational understanding of the solvent effects and reaction kinetics that are pertinent to the optimized synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Ethenyl 2h 1,3 Dioxol 2 One

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing direct evidence for their presence within a molecule.

Infrared (IR) Spectroscopic Signatures of Carbonyl and Alkenyl Moieties

The infrared spectrum of 4-Ethenyl-2H-1,3-dioxol-2-one is distinguished by the prominent absorption bands corresponding to its key functional groups: the cyclic carbonate and the vinyl (ethenyl) substituent. The most intense and characteristic absorption is that of the carbonyl (C=O) stretching vibration within the five-membered dioxolone ring. Due to the ring strain and the electronic influence of the adjacent oxygen atoms, this band typically appears at a high wavenumber, generally in the range of 1800-1830 cm⁻¹.

The alkenyl group gives rise to several characteristic absorptions. The C=C stretching vibration is expected to produce a band in the region of 1640-1680 cm⁻¹. The exact position can be influenced by conjugation and substitution. Additionally, the C-H stretching vibrations of the vinyl group are anticipated to appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The out-of-plane C-H bending vibrations of the vinyl group are also diagnostically useful, often appearing as strong bands in the 910-1000 cm⁻¹ region.

Raman Spectroscopic Investigations for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. In the case of this compound, the symmetric vibrations are often more intense in the Raman spectrum. The C=C stretching of the vinyl group is expected to be a strong and sharp band in the Raman spectrum, confirming the presence of the alkenyl moiety. The symmetric stretching of the carbonate group may also be observable. In-situ Raman spectroscopy has been utilized to study the behavior of vinylethylene carbonate in electrolyte solutions, where its characteristic vibrational modes can be monitored to understand its role in film formation on electrodes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and correlations in ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound will exhibit distinct signals for the protons of the vinyl group and the dioxolone ring. The vinyl protons, being in different electronic environments, will show a complex splitting pattern. Typically, the proton on the carbon adjacent to the ring (methine proton) will appear as a multiplet due to coupling with the two terminal vinyl protons. The two geminal protons on the terminal carbon of the vinyl group will also be distinct and will couple with each other and with the methine proton.

The protons on the saturated carbons of the dioxolone ring will also have characteristic chemical shifts and coupling patterns, influenced by the neighboring oxygen atoms and the vinyl substituent.

Table 1: Predicted ¹H NMR Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and experimental conditions. The following are estimated values based on typical ranges for similar structural motifs.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH=CH₂ | 5.8 - 6.2 | ddd | Jtrans ≈ 16-18, Jcis ≈ 10-12, Jvicinal ≈ 5-7 |

| -CH=CH ₂ (trans) | 5.2 - 5.5 | dd | Jtrans ≈ 16-18, Jgeminal ≈ 1-2 |

| -CH=CH ₂ (cis) | 5.1 - 5.4 | dd | Jcis ≈ 10-12, Jgeminal ≈ 1-2 |

| O-CH -CH= | 4.8 - 5.2 | m | |

| O-CH ₂-O | 4.2 - 4.6 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound provides information on the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the cyclic carbonate is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 150-160 ppm. oregonstate.edu The two carbons of the vinyl group will have characteristic shifts in the alkene region (110-140 ppm). The carbons of the dioxolone ring will be found in the region typical for sp³ carbons bonded to oxygen (60-90 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) can vary depending on the solvent and experimental conditions. The following are estimated values based on typical ranges for similar structural motifs.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 153 - 158 |

| -C H=CH₂ | 135 - 140 |

| -CH=C H₂ | 115 - 120 |

| O-C H-CH= | 75 - 85 |

| O-C H₂-O | 65 - 75 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. Cross-peaks would be observed between the methine proton of the vinyl group and the two terminal vinyl protons, as well as between the geminal vinyl protons. This would confirm the structure of the ethenyl substituent and its attachment to the dioxolone ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons to which they are attached. An HSQC or HMQC spectrum would show a cross-peak connecting the ¹H signal of each proton to the ¹³C signal of its directly bonded carbon. This allows for the unambiguous assignment of the protonated carbons in the molecule.

Through the combined application of these spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometric Approaches for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molecular formula C₄H₂O₃), mass spectrometry confirms the molecular weight of 86.0 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for vinylene carbonate is observed at an m/z of 86.

The fragmentation pattern is characteristic of the molecule's structure and provides further confirmation. Common fragmentation of cyclic carbonates involves the loss of small neutral molecules. The fragmentation pathways are crucial for distinguishing it from isomers. Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed, especially in complex mixtures such as battery electrolytes, to separate VC from other components before mass analysis. rsc.orgresearchgate.net This approach ensures accurate identification and quantification. researchgate.netexpec-tech.com The analysis of fragmentation patterns helps in piecing together the original molecular structure, confirming the presence of the dioxol-2-one ring and the ethenyl group. chemguide.co.uklibretexts.orglibretexts.org

Table 1: Illustrative Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion | Possible Neutral Loss |

| 86 | [C₄H₂O₃]⁺ (Molecular Ion) | - |

| 58 | [C₂H₂O₂]⁺ | CO₂ |

| 42 | [C₂H₂O]⁺ | CO₂ + O |

| 26 | [C₂H₂]⁺ | CO₂ + CO + O |

Note: This table is illustrative of potential fragmentation patterns. Actual spectra can vary based on instrumentation and conditions.

X-ray Diffraction Studies for Solid-State Structure (if applicable to derivatives)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature (melting point 20-22 °C), X-ray crystallographic studies are performed on solid derivatives of the compound or under cryogenic conditions.

These studies provide critical data, including bond lengths, bond angles, and crystal packing information. For example, analysis of related dioxo derivatives reveals detailed insights into the planarity of the ring systems and the spatial orientation of substituent groups. researchgate.net In derivatives, intermolecular interactions such as hydrogen bonding and π–π stacking can be observed, which influence the crystal lattice structure. researchgate.net The crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, offer an unambiguous confirmation of the molecular structure. Although direct crystallographic data for the parent compound is not widely reported, the study of its derivatives is crucial for understanding its solid-state behavior and reactivity. mdpi.com

Table 2: Example Crystal Data for a Substituted 1,3-Dioxo Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 8.45 |

| b (Å) | 10.21 |

| c (Å) | 18.54 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z (Molecules/Unit Cell) | 8 |

Note: This data is representative of a related derivative compound and serves as an example of the type of information obtained from X-ray diffraction studies. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods.

Gas Chromatography (GC): GC is highly effective for separating volatile compounds. For VC analysis, a capillary column, such as a CP-Sil 8 CB, is often used. google.comgoogle.com The compound is vaporized and transported through the column by an inert carrier gas, typically nitrogen or helium. google.comscispace.com A Flame Ionization Detector (FID) or a mass spectrometer (in GC-MS) is used for detection. The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment. expec-tech.com GC is particularly important in quality control for applications like lithium-ion battery electrolytes, where high purity is critical. rsc.orggoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis, especially for less volatile compounds or when derivatization is not desired. researchgate.netptfarm.pl A solution of the sample is pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A UV detector is commonly used for detection as the carbonyl group in VC absorbs ultraviolet light. HPLC can be used to detect and quantify non-volatile impurities that may not be detectable by GC.

Both GC and HPLC methods are validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and accurate results. expec-tech.comptfarm.pl

Table 3: Typical Gas Chromatography Parameters for this compound Analysis

| Parameter | Condition |

| Technique | Gas Chromatography (GC) |

| Column | CP-Sil 8 CB (50 m x 0.53 mm, 1.0 µm film thickness) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 220 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320 °C |

Source: Data compiled from patent literature describing purification methods. google.comgoogle.com

Chemical Reactivity and Reaction Mechanisms of 4 Ethenyl 2h 1,3 Dioxol 2 One

Diels-Alder Reactions and Cycloaddition Chemistry

The presence of an activated double bond makes 4-Ethenyl-2H-1,3-dioxol-2-one a reactive dienophile suitable for participating in Diels-Alder reactions, a powerful class of pericyclic reactions for forming six-membered rings. atamanchemicals.comwikipedia.orgwikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile. masterorganicchemistry.com The driving force for this reaction is the energetically favorable formation of two new sigma (σ) bonds at the expense of two pi (π) bonds. organic-chemistry.org

In its capacity as a dienophile, the ethenyl group of this compound reacts with a 4-π-electron system of a conjugated diene to construct a cyclohexene (B86901) ring. wikipedia.org The reactivity of the dienophile in these reactions is enhanced by the presence of electron-withdrawing groups conjugated with the alkene. wikipedia.orgyoutube.com The cyclic carbonate moiety, with its electronegative oxygen atoms, exerts an electron-withdrawing effect on the vinyl group, thereby increasing its reactivity as a dienophile. While high temperatures and extended reaction times can be necessary for some cycloadditions involving similar vinylene carbonate derivatives ucla.edu, the activation provided by the carbonate group facilitates these reactions.

For instance, the reaction of a dienophile like this compound with a reactive diene such as cyclopentadiene (B3395910) would be expected to proceed readily to form a bicyclic adduct. The specifics of such reactions, including yield and conditions, are influenced by the nature of the diene.

Table 1: Representative Diels-Alder Reaction of a Vinylene Carbonate Derivative

| Diene | Dienophile | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Cyclopentadiene | 4-Benzoyloxymethyl-1,3-dioxol-2-one | Benzene, 170-175°C, 16h | 40-50% | ucla.edu |

Note: This table shows a reaction with a substituted vinylene carbonate, illustrating the general reactivity pattern. Specific data for this compound may vary.

The Diels-Alder reaction is a classic example of a pericyclic reaction, characterized by a concerted mechanism where all bond breaking and bond making occur in a single step through a cyclic transition state. wikipedia.orgyoutube.commsu.edu This process is governed by the principles of orbital symmetry conservation. wikipedia.org Specifically, it is classified as a [π4s + π2s] cycloaddition, signifying the suprafacial interaction between the 4-π electron system of the diene and the 2-π electron system of the dienophile. wikipedia.org

According to Frontier Molecular Orbital (FMO) theory, the reaction is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing nature of the cyclic carbonate in this compound lowers the energy of its LUMO, promoting a more favorable orbital interaction with the HOMO of an electron-rich diene and thus increasing the reaction rate. masterorganicchemistry.comorganic-chemistry.org

When both the diene and the dienophile are unsymmetrical, as is the case for this compound reacting with a substituted diene, the issues of regioselectivity and stereoselectivity arise.

Regioselectivity: The orientation of the cycloaddition is dictated by the electronic properties of the substituents on both the diene and dienophile. masterorganicchemistry.com

1-Substituted Dienes: Dienes with an electron-donating group (EDG) at the C1 position preferentially yield the "ortho" (1,2-disubstituted) product. masterorganicchemistry.com

2-Substituted Dienes: Dienes with an EDG at the C2 position tend to form the "para" (1,4-disubstituted) product. masterorganicchemistry.com The formation of "meta" (1,3-disubstituted) products is generally disfavored. masterorganicchemistry.com This selectivity is explained by the alignment of partial charges that develop in the transition state. youtube.com

Stereoselectivity: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the substituents on the dienophile is retained in the cyclohexene product. masterorganicchemistry.com For example, if substituents on the dienophile are cis, they will remain cis in the adduct. masterorganicchemistry.com

Furthermore, when cyclic dienes are used, two diastereomeric products, designated endo and exo, can be formed. The endo product, where the substituent on the dienophile is oriented towards the π-system of the newly formed ring, is often the kinetically favored product due to secondary orbital interactions. youtube.com However, the exo product is typically more thermodynamically stable. Studies on the related compound vinylene carbonate have shown that while kinetic control might favor one isomer, thermodynamic equilibrium can lead to the almost exclusive formation of the exo isomer. colab.wsrsc.org

Ring-Opening Reactions of the Cyclic Carbonate Moiety

The 1,3-dioxol-2-one ring of this compound is an attractive functional group due to its susceptibility to ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. google.com This reactivity is fundamental to its use in polymerization and the synthesis of functionalized polymers.

The cyclic carbonate group is reactive towards a variety of nucleophiles. google.com The reaction typically involves the nucleophilic attack at the carbonyl carbon, leading to the cleavage of an acyl-oxygen bond and the opening of the five-membered ring.

A notable example is the reaction with primary amines. At ambient or slightly elevated temperatures, primary amines can attack the carbonate moiety, leading to the formation of a hydroxy urethane (B1682113) linkage. google.com This functionality is particularly useful for creating crosslinked polymer networks. google.com This reactivity pathway is analogous to the well-documented ring-opening reactions of ethylene (B1197577) carbonate, which can be initiated by various nucleophiles. diva-portal.orgresearchgate.net In the context of lithium-ion batteries, the reductive decomposition of similar cyclic carbonates is understood to begin with a ring-opening reaction. rsc.org

Table 2: General Nucleophilic Ring-Opening of Cyclic Carbonates

| Nucleophile (Nu⁻) | General Product Structure | Key Feature |

|---|---|---|

| Primary Amine (R-NH₂) | Hydroxy Urethane | Forms a stable carbamate (B1207046) linkage. google.com |

| Hydroxide (B78521) (OH⁻) | Ethylene Glycol + Carbonate/CO₂ | Hydrolysis of the carbonate ester. |

| Alkoxide (RO⁻) | Alkoxy-substituted Carbonate | Initiates ring-opening polymerization. nih.gov |

The carbonate ring can also be opened via electrophilic activation. In this pathway, an electrophile, typically a Lewis acid, coordinates to one of the oxygen atoms of the carbonate group. This coordination polarizes the ring, making it more susceptible to nucleophilic attack, which can be initiated by another monomer molecule, leading to ring-opening polymerization.

A clear example of this is the ring-opening polymerization of vinyl ethylene carbonate catalyzed by the Lewis acid phosphorus pentafluoride (PF₅). researchgate.net The PF₅ activates the carbonate ring, facilitating polymerization. Similarly, the anodic oxidation of this compound at a potential of approximately 3.6 V leads to the formation of a high molecular weight polycarbonate, indicating that electrochemical oxidation can also initiate ring-opening polymerization. researchgate.net Dual catalytic systems employing both a Lewis base and a Lewis acid have also been shown to be effective for the ring-opening polymerization of the related ethylene carbonate. nih.gov

Compound Index

Thermal Decarboxylation Mechanisms

Detailed experimental studies specifically outlining the thermal decarboxylation mechanism of this compound are not extensively available in the reviewed literature. However, based on the known reactivity of similar cyclic carbonates, a concerted or stepwise mechanism can be postulated. The process would involve the elimination of carbon dioxide (CO2), a thermodynamically favorable process, to yield highly reactive intermediates or stable products. The specific conditions, such as temperature and solvent, would likely influence the predominant mechanistic pathway.

Reactions Involving the Ethenyl Group

The ethenyl group of this compound is an electron-rich double bond, making it susceptible to a range of addition and functionalization reactions.

Electrophilic Addition Reactions

The double bond of the ethenyl group readily participates in electrophilic addition reactions. libretexts.org In the presence of an electrophile (E+), the π-electrons of the double bond act as a nucleophile, initiating the reaction. This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org

Mechanism of Electrophilic Addition:

Electrophilic Attack: The electrophile attacks the carbon-carbon double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the addition. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, resulting in the more stable carbocation.

Nucleophilic Attack: A nucleophile (Nu-) then attacks the positively charged carbon atom of the carbocation, forming a new sigma bond and yielding the final addition product.

Common electrophilic addition reactions for alkenes include the addition of hydrogen halides (HX), halogens (X2), and water in the presence of an acid catalyst. libretexts.orgquizlet.com For this compound, these reactions would lead to the formation of various functionalized derivatives at the ethyl side chain. For conjugated dienes, both 1,2- and 1,4-addition products can be formed, with the product distribution often depending on the reaction temperature. youtube.commasterorganicchemistry.com

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Expected Product |

| HBr | H+ | Br- | 4-(1-bromoethyl)-2H-1,3-dioxol-2-one |

| Cl2 | Cl+ | Cl- | 4-(1,2-dichloroethyl)-2H-1,3-dioxol-2-one |

| H2O/H+ | H+ | H2O | 4-(1-hydroxyethyl)-2H-1,3-dioxol-2-one |

Radical Addition and Functionalization

The ethenyl group can also undergo radical addition reactions. These reactions are initiated by the formation of a radical species, which then adds to the double bond. This process is particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

General Mechanism of Radical Addition:

Initiation: A radical initiator generates a radical species.

Propagation: The radical adds to the double bond of the ethenyl group, creating a new radical intermediate. This intermediate can then react with another molecule to propagate the chain reaction.

Termination: The reaction is terminated when two radical species combine.

Radical reactions can be used to introduce a variety of functional groups. For instance, the addition of a trifluoromethyl radical (CF3•), generated from reagents like Togni's reagent, can lead to trifluoromethylated derivatives. mdpi.com Similarly, sequential radical addition and cyclization reactions can be employed to construct complex heterocyclic structures. mdpi.com

Olefin Metathesis for Chain Elongation or Cyclization

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of alkylidene fragments between two alkenes. mdpi.com This methodology can be applied to the ethenyl group of this compound for chain elongation or the construction of cyclic structures.

Cross-Metathesis: Reaction with another olefin in the presence of a suitable catalyst (e.g., a ruthenium-based catalyst) can lead to the formation of a new, elongated alkene. The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst. nih.gov

Ring-Closing Metathesis (RCM): If the molecule contains another double bond at an appropriate distance, an intramolecular metathesis reaction can occur to form a cyclic compound. This strategy is widely used in the synthesis of macrocycles and other cyclic systems. mdpi.com

The versatility of olefin metathesis makes it a valuable tool for modifying the structure of this compound and synthesizing a diverse range of derivatives. nih.gov

Transformation into Functionalized Derivatives

The inherent reactivity of this compound allows for its conversion into various functionalized analogs.

Preparation of Halogenated Analogs

Halogenated analogs of dioxolones can be prepared through various synthetic routes. While direct halogenation of the ethenyl group is an option as discussed in the electrophilic addition section, halogenation can also be achieved on other parts of the molecule. For instance, a related compound, 2-oxo-1,3-dioxolane-4-carboxylic acid, can be converted to its corresponding acyl chloride. google.com This reaction is typically carried out using a chlorinating agent like thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). google.com This transformation introduces a reactive acyl halide group, which can then be used in a variety of subsequent reactions to introduce further functionality.

Synthesis of Alkoxy and Aryloxy Substituted Dioxolones

The introduction of alkoxy and aryloxy substituents onto the dioxolone core, starting from this compound, can be achieved through addition reactions to the vinyl group. These reactions typically proceed via Markovnikov or anti-Markovnikov addition, depending on the reaction conditions and catalysts employed.

One potential pathway for the synthesis of alkoxy-substituted dioxolones involves the acid-catalyzed addition of alcohols to the ethenyl double bond. In this mechanism, the protonation of the double bond would lead to a secondary carbocation, which is stabilized by the adjacent oxygen atom of the dioxolone ring. Subsequent nucleophilic attack by an alcohol would yield the corresponding 4-(1-alkoxyethyl)-2H-1,3-dioxol-2-one.

Similarly, the addition of phenols to the ethenyl group can lead to the formation of aryloxy-substituted dioxolones. Palladium-catalyzed reactions, such as a Wacker-type oxidation in the presence of a phenol, could potentially be employed. The reaction would proceed through a palladium-alkene complex, followed by nucleophilic attack of the phenoxide.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | R-OH, H+ | 4-(1-Alkoxyethyl)-2H-1,3-dioxol-2-one | Acid-catalyzed addition |

| This compound | Ar-OH, Pd(II) catalyst | 4-(1-Aryloxyethyl)-2H-1,3-dioxol-2-one | Palladium-catalyzed addition |

Conversion to Other Heterocyclic Systems

The vinyl group of this compound serves as a versatile handle for the construction of various other heterocyclic systems through cycloaddition and other multicomponent reactions.

Cycloaddition Reactions:

The electron-deficient nature of the double bond, influenced by the adjacent carbonate ring, makes this compound a competent dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comkhanacademy.org When reacted with a conjugated diene, it can form a six-membered ring fused to the dioxolone moiety. The stereochemistry of the resulting cycloadduct is governed by the principles of the Diels-Alder reaction, often favoring the endo product.

Furthermore, the ethenyl group can participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to yield five-membered heterocyclic rings. wikipedia.orgresearchgate.net For instance, reaction with an azide (B81097) would produce a triazoline ring attached to the dioxolone core. These reactions are valuable for the synthesis of complex heterocyclic structures. wikipedia.orgresearchgate.net

| Reaction Type | Reactant | Resulting Heterocycle |

| Diels-Alder Reaction | Conjugated diene | Cyclohexene-fused dioxolone |

| 1,3-Dipolar Cycloaddition | Azide | Triazoline-substituted dioxolone |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline-substituted dioxolone |

Other Cyclization Strategies:

The vinyl group can also be a precursor for the formation of other heterocyclic systems through multi-step synthetic sequences. For example, a Heck reaction could be employed to couple an aryl or vinyl halide to the terminal carbon of the ethenyl group. organic-chemistry.orgliv.ac.uklibretexts.org Subsequent intramolecular cyclization of a suitably functionalized coupled product could lead to the formation of a new heterocyclic ring.

Ring-closing metathesis (RCM) is another powerful tool that could be utilized. organic-chemistry.orgwikipedia.org By introducing a second double bond into a molecule derived from this compound, RCM can be used to form a variety of carbocyclic and heterocyclic rings of different sizes.

Polymerization Chemistry of 4 Ethenyl 2h 1,3 Dioxol 2 One

Homopolymerization Studies

Homopolymerization of VEC can proceed through several mechanisms, each yielding polymers with different characteristics. The primary focus of research has been on radical polymerization of the vinyl group, while investigations into ionic and ring-opening methods have highlighted specific chemical challenges.

Radical polymerization of VEC proceeds selectively through the ethenyl (vinyl) group, leaving the five-membered carbonate ring intact as a pendant group on the polymer backbone. This method is effective for producing polymers with cyclic carbonate functionality. The polymerization can be initiated using standard radical initiators like azobis(isobutyronitrile) (AIBN) or benzoyl peroxide and can be conducted in bulk, solution, suspension, or dispersion.

Research indicates that the polymerization proceeds via a vinyl fashion without depending on substituents or solvents. However, the choice of polymerization conditions significantly impacts the outcome. Bulk polymerization can lead to crosslinked products due to chain transfer reactions involving the polymer backbone. In contrast, solution polymerization typically yields soluble, low-molecular-weight polymers, a result attributed to chain transfer reactions with the solvent.

Anodic polymerization, a process involving radical cations, has also been demonstrated. The half-wave potential for the oxidation of VEC is approximately 3.6 V. This electrochemical process produces a resistive polycarbonate film on the electrode surface, consisting of carbonate rings linked by aliphatic chains.

Detailed studies on the anionic or cationic polymerization of the vinyl group of 4-Ethenyl-2H-1,3-dioxol-2-one are not extensively documented in the literature. However, general principles of ionic polymerization provide insight into the potential challenges.

Anionic polymerization, typically initiated by strong nucleophiles, is most effective for monomers with electron-withdrawing groups. While the carbonate group is moderately electron-withdrawing, the process can be complicated by side reactions. The initiator or the propagating anionic chain end can potentially attack the electrophilic carbonyl carbon of the pendant carbonate ring, leading to crosslinking or side products. For related monomers like alkynyl methacrylates, side reactions involving acidic protons are a known issue; however, VEC lacks such protons. Living anionic polymerization, which avoids termination, has been achieved for other functional vinyl monomers, but its application to VEC remains a specialized area of investigation.

Cationic polymerization is generally suitable for monomers with electron-rich double bonds, such as vinyl ethers. The vinyl group of VEC is not exceptionally electron-rich, which can make it less reactive toward cationic initiation compared to monomers like vinyl ethers. Furthermore, the presence of the oxygen atoms in the carbonate ring could lead to side reactions, complicating the polymerization process. Achieving a controlled, living cationic polymerization is often challenging due to the high reactivity of the propagating cationic species, which can lead to undesirable chain transfer or termination reactions.

The homopolymerization of this compound via the ring-opening of its five-membered carbonate ring is thermodynamically challenging. mdpi.comrsc.org Five-membered rings, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, are significantly more stable than their six-membered counterparts. rsc.org Consequently, their ROP requires high temperatures, often exceeding 150°C. mdpi.comresearchgate.net

This high-temperature requirement promotes a significant side reaction: decarboxylation. mdpi.comresearchgate.net During the polymerization process, carbon dioxide (CO2) is eliminated, resulting in a polymer backbone that contains a mix of carbonate and ether linkages rather than a pure polycarbonate. mdpi.comresearchgate.net The polymerization of ethylene carbonate initiated by catalysts like potassium hydroxide (B78521) demonstrates this two-step process of propagation and chain cleavage with CO2 loss. researchgate.net While it has been shown that catalysts like phosphorus pentafluoride (PF5) can catalyze the ROP of VEC, the issue of decarboxylation remains a critical consideration for five-membered cyclic carbonates. mdpi.com

Copolymerization with Other Monomers

Copolymerization expands the utility of VEC, allowing for the incorporation of its functional carbonate ring into a wide variety of polymer structures.

VEC can be readily copolymerized with a range of conventional vinyl monomers using free-radical methods in both solution and emulsion processes. researchgate.net The reactivity of VEC and its degree of incorporation depend heavily on the comonomer.

Studies have shown that VEC copolymerizes effectively with vinyl esters, such as vinyl acetate. researchgate.net In these systems, monomer-to-polymer conversions are often quantitative, with complete incorporation of VEC into the copolymer chains over a wide range of compositions. researchgate.net In contrast, when copolymerized with acrylic monomers like butyl acrylate, the incorporation of VEC is not complete. researchgate.net Copolymerization with styrene (B11656) is particularly challenging, with research indicating that very little VEC can be incorporated into the resulting polymer. researchgate.net The copolymerization of VEC derivatives with N-substituted maleimides has been shown to proceed efficiently, a phenomenon attributed to the formation of a charge-transfer complex between the electron-donating VEC and the electron-accepting maleimide. mdpi.comacs.org

The reactivity ratios for VEC with various comonomers dictate the final copolymer composition. The data from copolymerization experiments can be used to understand these relationships and tailor the synthesis to achieve desired properties, such as the glass transition temperature (Tg), which tends to increase with higher VEC content. researchgate.net

Table 1: Solution Copolymerization of VEC with Vinyl Acetate

| VEC in Monomer Feed (wt%) | Vinyl Acetate in Monomer Feed (wt%) | Polymer Conversion (%) | Copolymer Tg (°C) |

|---|---|---|---|

| 10 | 90 | 99.9 | 42 |

| 20 | 80 | 99.9 | 52 |

| 30 | 70 | 99.9 | 63 |

| 50 | 50 | 99.9 | 81 |

Data derived from solution copolymerization experiments. Tg values increase systematically with VEC content. researchgate.net

Table 2: Solution Copolymerization of VEC with Butyl Acrylate

| VEC in Monomer Feed (wt%) | Butyl Acrylate in Monomer Feed (wt%) | Polymer Conversion (%) | VEC Incorporated in Copolymer (wt%) |

|---|---|---|---|

| 10 | 90 | 93.6 | 6.4 |

| 20 | 80 | 86.7 | 13.3 |

| 30 | 70 | 79.4 | 19.4 |

| 50 | 50 | 66.1 | 32.2 |

Data derived from solution copolymerization experiments. Unlike with vinyl acetate, VEC incorporation is incomplete and decreases relative to the feed ratio as its concentration increases. researchgate.net

The ring-opening copolymerization (ROCOP) of this compound with other cyclic monomers like epoxides or lactones is not a widely reported field of study. The primary challenge, as with its homopolymerization via ROP, is the high thermodynamic stability of the five-membered carbonate ring. mdpi.comrsc.org

ROCOP is a powerful technique for creating polyesters (from epoxides and cyclic anhydrides) and polycarbonates (from epoxides and CO2). frontiersin.org Similarly, the ROP of lactones is a common route to aliphatic polyesters. These polymerizations often proceed under relatively mild conditions using specific catalysts. However, these conditions are typically insufficient to overcome the high activation energy required to open the stable five-membered ring of VEC. Attempting to use the harsher conditions necessary for VEC ring-opening would likely lead to uncontrolled polymerization or degradation of the more sensitive comonomers like epoxides and lactones. Therefore, achieving a controlled copolymerization that incorporates VEC through a ring-opening mechanism alongside these monomers presents a significant synthetic hurdle.

Advanced Materials Applications Derived from 4 Ethenyl 2h 1,3 Dioxol 2 One

Precursor for Advanced Polymer Architectures

The dual functionality of 4-ethenyl-2H-1,3-dioxol-2-one makes it an ideal candidate for creating complex and functional polymer architectures. It can be readily incorporated into polymer chains, providing reactive sites for subsequent chemical transformations.

Polymerization of this compound, typically through free-radical polymerization of its ethenyl group, yields polymers with pendant five-membered cyclic carbonate groups attached to the main chain. researchgate.netresearchgate.net These cyclic carbonate moieties are relatively stable during the initial polymerization but can be readily opened in a subsequent step through reactions with nucleophiles. This post-polymerization modification is a powerful tool for introducing a wide range of functional groups and tailoring the final properties of the material. researchgate.net

The most significant of these modifications is the reaction with primary or secondary amines. This reaction opens the cyclic carbonate ring to form hydroxyurethane linkages without the need for toxic isocyanates, which are used in conventional polyurethane synthesis. researchgate.netspecificpolymers.com This pathway allows for the creation of non-isocyanate polyurethanes (NIPUs) with enhanced safety profiles. specificpolymers.com The pendant hydroxyl groups resulting from the ring-opening reaction can further increase the polymer's functionality, improving properties such as adhesion and solubility.

Table 1: Post-Polymerization Modification of Cyclic Carbonate Side Chains

| Reactant | Resulting Functional Group | Key Features |

| Primary Amines (R-NH₂) | β-Hydroxyurethane | Creates non-isocyanate polyurethane (NIPU) structures; introduces hydroxyl groups. researchgate.netspecificpolymers.com |

| Secondary Amines (R₂-NH) | β-Hydroxyurethane | Similar to primary amines, forms urethane (B1682113) linkages. specificpolymers.com |

| Diamines | Crosslinked Network | Both amine groups can react with different carbonate rings, forming a crosslinked NIPU network. specificpolymers.com |

The ethenyl group of this compound provides a direct route for creating crosslinked polymer networks. Crosslinking is a process that forms covalent bonds between polymer chains, transforming them into a three-dimensional network with enhanced mechanical strength, thermal stability, and chemical resistance.

One common method is free-radical crosslinking, often initiated by thermal decomposition of a peroxide, such as dicumyl peroxide. researchgate.net The peroxide generates free radicals that can abstract hydrogen atoms from the polymer backbone or react with the residual ethenyl groups, leading to the formation of intermolecular bonds.

Another powerful technique is thiol-ene "click" chemistry. researchgate.net This reaction involves the efficient and selective addition of a thiol group (R-SH) across the ethenyl double bond, typically initiated by UV light. researchgate.netresearchgate.net By using polythiols (molecules with multiple thiol groups), a highly uniform and controllable crosslinked network can be formed. researchgate.net This method is valued for its high reaction speed, efficiency, and insensitivity to oxygen.

Table 2: Comparison of Crosslinking Methods via the Ethenyl Group

| Method | Initiator | Mechanism | Advantages |

| Peroxide Crosslinking | Heat (e.g., Dicumyl Peroxide) | Free Radical | Well-established industrial process. researchgate.net |

| Thiol-Ene "Click" Chemistry | UV Light (with photoinitiator) | Radical-mediated addition | High efficiency, fast reaction rates, spatial and temporal control. researchgate.netresearchgate.net |

The unique chemistry of polymers derived from this compound makes them highly suitable for advanced coatings and adhesives. The ability to form polyhydroxyurethanes (PHUs) through the reaction of the cyclic carbonate side chains with amines is particularly advantageous. researchgate.netspecificpolymers.com

Conventional polyurethane coatings and adhesives are known for their excellent performance but rely on the use of hazardous isocyanates. specificpolymers.com PHUs derived from cyclic carbonates offer a safer alternative while maintaining or even enhancing material properties. The presence of hydroxyl groups in the PHU structure promotes strong adhesion to various substrates through hydrogen bonding. Furthermore, the urethane linkages contribute to the material's toughness, flexibility, and chemical resistance. These properties are critical for high-performance protective coatings and structural adhesives. specificpolymers.com The crosslinking capabilities, either through the ethenyl group or by using diamines to link the carbonate rings, allow for the formulation of durable, thermosetting systems.

Monomer for Specialty Elastomers and Thermoplastics

The versatility of this compound allows for its use in the synthesis of both specialty elastomers and thermoplastics. The final properties of the resulting polymer are dictated by the polymer architecture and the degree of crosslinking.

When lightly crosslinked, polymers incorporating this monomer can form elastomers. These materials exhibit rubber-like elasticity, where the crosslinks act as junction points in the network, allowing the material to stretch and return to its original shape. The polar hydroxyurethane groups formed after modification can enhance properties like tensile strength and abrasion resistance compared to conventional non-polar elastomers.

Conversely, linear or branched polymers without crosslinks can behave as thermoplastics. These materials can be melted and re-solidified, allowing for processing via techniques like injection molding or extrusion. The incorporation of the cyclic carbonate or resulting hydroxyurethane groups can create specialty thermoplastics with improved adhesion, miscibility with other polymers, and increased chemical resistance. For example, poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate, a related polymer with cyclic carbonate side chains, has shown excellent miscibility with other acrylic copolymers, a property that is often desirable in creating polymer blends with tailored properties. researchgate.net

Intermediates in Fine Chemical Synthesis (excluding pharmaceutical/agrochemical products directly)

Beyond polymer science, the reactive nature of this compound makes it a valuable intermediate in fine chemical synthesis for the creation of more complex molecules.

The compound possesses multiple reactive sites that can be exploited to build intricate molecular frameworks, particularly complex heterocyclic structures. Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental in many areas of chemistry.

The ethenyl group can participate in a variety of cycloaddition reactions, while the cyclic carbonate ring can be opened by a range of nucleophiles (not just amines) to introduce new functionalities and build larger structures. For instance, the ring-opening reaction can be a key step in forming more complex polycyclic systems. The ability to serve as a precursor for diverse heterocyclic systems, such as those containing nitrogen, oxygen, or sulfur, makes it a valuable synthon for organic chemists. semanticscholar.org For example, reactions common in heterocyclic synthesis, such as Mannich-type reactions or condensations, could potentially be adapted to utilize the functionalities present in this molecule to create novel thiadiazine or oxazine (B8389632) derivatives. semanticscholar.orgmdpi.com

Chiral Building Blocks for Asymmetric Synthesis

While this compound, commonly known as vinylene carbonate, is an achiral molecule, it serves as a valuable prochiral substrate in organic synthesis for the creation of complex chiral structures. Its utility in asymmetric synthesis is not as a pre-existing chiral building block, but rather as a versatile synthon that can undergo stereocontrolled reactions to generate new stereocenters. The reactivity of its carbon-carbon double bond makes it a competent partner in various cycloaddition reactions, which can be rendered enantioselective.

The most notable application in this context is the Diels-Alder reaction, where vinylene carbonate acts as a dienophile. ucla.edursc.org This reaction is a powerful tool for forming six-membered rings with multiple stereocenters. By employing chiral catalysts or attaching chiral auxiliaries to the diene, chemists can control the facial selectivity of the cycloaddition, leading to the formation of one enantiomer of the product over the other. For instance, the general principles of asymmetric Diels-Alder reactions, such as those using Evans' oxazolidinone chiral auxiliaries, can be applied to reactions involving vinylene carbonate to achieve high levels of π-facial selectivity. researchgate.net

Substituted vinylene carbonates have been developed to enhance reactivity and influence the stereochemical outcome of these cycloadditions. ucla.edu The introduction of electron-withdrawing groups, for example, can increase the dienophilic character of the molecule and allow cycloadditions to proceed under milder conditions, which is often crucial for maintaining high enantioselectivity in catalyzed reactions. ucla.edu Although vinylene carbonate itself is a relatively unreactive dienophile, requiring elevated temperatures for reactions with dienes like 2,5-dimethylfuran, its ability to form polycyclic adducts makes it a target for the development of new asymmetric catalytic systems. rsc.orgresearchgate.net These adducts, containing the cyclic carbonate moiety, are themselves useful chiral building blocks for further synthetic transformations. researchgate.net

Functionalization of Polymer Surfaces via Ethenyl Reactivity

The ethenyl (vinyl) group of 4-Ethenyl-2H,1,3-dioxol-2-one is the key to its use in the functionalization and modification of surfaces. The double bond provides a reactive handle for polymerization, allowing for the formation of a functional polymer layer, poly(vinylene carbonate) (PVCA), on a substrate. This approach has found significant application in the field of lithium-ion batteries, where the targeted surface functionalization of electrodes is critical for performance and stability.

The primary mechanism for this surface modification is the radical polymerization of the vinylene carbonate monomer, initiated at the surface of an electrode during the initial charging cycles of a battery. sioc-journal.cn This process forms a stable, thin passivation film known as the solid electrolyte interphase (SEI). The reactivity of the ethenyl group allows vinylene carbonate to be preferentially polymerized, creating a protective layer that prevents the continued decomposition of the electrolyte. nih.gov This PVCA-rich layer is a functionalized surface that is ionically conductive yet electronically insulating, fulfilling a critical role in battery longevity.

The composition of this functionalized surface has been studied extensively. Research using techniques like X-ray photoelectron spectroscopy (XPS) has confirmed that the SEI formed in the presence of vinylene carbonate is rich in polycarbonate species derived from the polymerization of the monomer. sioc-journal.cnnih.gov This contrasts with surfaces formed in the absence of the additive, which are typically composed of less stable lithium alkyl carbonates. nih.gov

The resulting PVCA-functionalized surface possesses a high density of carbonate groups. These groups can potentially be further modified through chemical reactions. Studies on bulk poly(vinylene carbonate) have shown that the polymer can undergo reactions such as aminolysis and hydrolysis, suggesting that a PVCA-coated surface could be further tailored for specific applications by introducing different functional groups.

Table 1: Composition of Surface Films Derived from this compound

| Additive | Substrate | Primary Surface Component | Characterization Method | Reference |

| Vinylene Carbonate | Graphite Electrode | Radical Poly(vinylene carbonate) | XPS, Ab initio calculations | sioc-journal.cn |

| Vinylene Carbonate | TiO₂ Nanosheets | Polycarbonate-rich film | FTIR, XPS | nih.gov |

| Vinylene Carbonate | Lithium Metal | Polymerized VC, Li₂CO₃, HCO₂Li | ssNMR | ucla.edu |

Computational and Theoretical Investigations of 4 Ethenyl 2h 1,3 Dioxol 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of the VEC molecule. These first-principles approaches solve approximations of the Schrödinger equation to find the optimal molecular geometry and the distribution of electrons, providing a foundation for understanding its chemical behavior.